N,N-dimethyl-9-oxofluorene-4-carboxamide

Medicinal chemistry Drug design Physicochemical profiling

N,N-Dimethyl-9-oxofluorene-4-carboxamide (CAS 24040-52-6) is a C4-substituted fluorenone derivative bearing an N,N-dimethyl carboxamide moiety (C₁₆H₁₃NO₂; MW 251.28 g/mol). It belongs to the 9-fluorenone-4-carboxamide structural class, a scaffold recognized for lipoxygenase inhibitory activity and for serving as a versatile building block in medicinal chemistry and surfactant synthesis.

Molecular Formula C16H13NO2
Molecular Weight 251.285
CAS No. 24040-52-6
Cat. No. B2984112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-9-oxofluorene-4-carboxamide
CAS24040-52-6
Molecular FormulaC16H13NO2
Molecular Weight251.285
Structural Identifiers
SMILESCN(C)C(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=O
InChIInChI=1S/C16H13NO2/c1-17(2)16(19)13-9-5-8-12-14(13)10-6-3-4-7-11(10)15(12)18/h3-9H,1-2H3
InChIKeyWQYXZHZSFYVUSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Dimethyl-9-oxofluorene-4-carboxamide (CAS 24040-52-6): Core Identity and Procurement-Relevant Classification


N,N-Dimethyl-9-oxofluorene-4-carboxamide (CAS 24040-52-6) is a C4-substituted fluorenone derivative bearing an N,N-dimethyl carboxamide moiety (C₁₆H₁₃NO₂; MW 251.28 g/mol) [1]. It belongs to the 9-fluorenone-4-carboxamide structural class, a scaffold recognized for lipoxygenase inhibitory activity and for serving as a versatile building block in medicinal chemistry and surfactant synthesis [2]. The compound is catalogued under identifiers including CHEMBL5219152, AG-205/07657024, and BTB10968, and is available from multiple chemical suppliers for research use [1].

Why N,N-Dimethyl-9-oxofluorene-4-carboxamide Cannot Be Replaced by Generic In-Class Fluorenone Carboxamides


Within the 9-fluorenone-4-carboxamide series, the nature of the amide substituent fundamentally alters hydrogen-bonding capacity, lipophilicity, and molecular recognition properties. The N,N-dimethyl analog possesses zero hydrogen bond donors (HBD = 0), whereas the primary amide (9-oxo-9H-fluorene-4-carboxamide, CAS 42135-38-6) contributes two HBDs [1][2]. This difference directly affects membrane permeability, metabolic stability, and target-binding pharmacophores. Standardizing on this specific dimethyl derivative is therefore critical when the experimental design requires a non-HBD fluorenone scaffold or when prior SAR studies have been conducted with this exact substitution pattern . The position of the carboxamide on the fluorenone ring (C4 vs. C1 or C2) further dictates regioselective reactivity and biological target engagement, making positional isomers non-interchangeable .

Quantitative Differentiation Evidence for N,N-Dimethyl-9-oxofluorene-4-carboxamide vs. Closest Analogs


Hydrogen Bond Donor Count: Structural Differentiation from the Primary Amide Analog

The N,N-dimethyl substitution eliminates all hydrogen bond donor capacity compared with the primary amide analog. This is a non-trivial difference for procurement: HBD count is a key parameter in Lipinski's Rule of Five and influences oral bioavailability, blood-brain barrier penetration, and P-glycoprotein recognition [1]. The primary amide analog (9-oxo-9H-fluorene-4-carboxamide, CAS 42135-38-6) presents HBD = 2 and TPSA = 60.16 Ų, while the target compound presents HBD = 0 and TPSA = 37.4 Ų [1][2].

Medicinal chemistry Drug design Physicochemical profiling

Lipoxygenase Inhibitory Activity: Documented Multi-Target Profile Differentiates from Non-Annotated Analogs

N,N-Dimethyl-9-oxofluorene-4-carboxamide is explicitly classified in the MeSH thesaurus as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional weaker activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. The compound has been specifically tested in a 5-lipoxygenase inhibition assay using rat RBL-2H3 cells . In contrast, the unsubstituted amide analog (9-oxo-9H-fluorene-4-carboxamide) has been structurally characterized in complex with ricin A chain (PDB 6URY) but lacks documented lipoxygenase annotation [2]. This differential biological annotation profile at the database level constitutes a meaningful selection criterion for target-based screening campaigns.

Inflammation Lipoxygenase Arachidonic acid cascade

Regiochemistry of Carboxamide Substitution: C4 Position Differentiates from C1 and C2 Fluorenone Carboxamide Series

The carboxamide group at the C4 position of the fluorenone ring defines a distinct pharmacophore compared with the C1-substituted N-aryl-9-oxo-9H-fluorene-1-carboxamide series, which was identified through high-throughput caspase-based screening as apoptosis inducers [1]. The C4 series (including the target compound) has been independently explored for anti-HSV-2 and immunomodulatory activity, whereas the C1 series has established SAR for caspase activation and apoptosis induction [2]. These divergent biological readouts demonstrate that the position of the carboxamide group on the fluorenone scaffold is a critical determinant of biological outcome, not a minor structural variation.

Structure-activity relationship Regioisomerism Medicinal chemistry

Synthetic Versatility: C4-Dimethylamide as a Building Block for Heterocyclic Derivatization vs. Long-Chain Amide Surfactant Precursors

The N,N-dimethyl analog provides a compact, non-HBD amide handle for further chemical elaboration, contrasting with the N-octadecyl analog (N-octadecyl-9-oxo-9H-fluorene-4-carboxamide) which has been exploited as a precursor for surface-active heterocyclic derivatives exhibiting >96% biodegradation after 7 days [1]. The dimethyl amide cannot serve the same surfactant function due to insufficient hydrophobic chain length, while the octadecyl amide introduces steric bulk that may impede certain receptor-binding applications. This functional divergence means that neither compound can replace the other in the specific application context for which it was designed.

Organic synthesis Surfactant chemistry Building block

Evidence-Backed Application Scenarios for N,N-Dimethyl-9-oxofluorene-4-carboxamide Procurement


Lipoxygenase Pathway Inhibitor Screening and Arachidonic Acid Cascade Research

Procure this compound as a pre-annotated lipoxygenase inhibitor for primary screening campaigns targeting the arachidonic acid metabolic pathway. The MeSH-classified multi-target profile (5-LOX inhibition in rat RBL-2H3 cells, plus ancillary activity against cyclooxygenase) provides a documented starting point that unannotated fluorenone carboxamide analogs lack [1]. Use in secondary assays to confirm target engagement before investing in custom analog synthesis.

Medicinal Chemistry Hit Expansion Requiring a Non-Hydrogen Bond Donor Fluorenone Scaffold

When SAR optimization requires a fluorenone core with zero hydrogen bond donor capacity to improve membrane permeability or reduce P-gp efflux, the N,N-dimethyl substitution is mandatory. The primary amide analog (HBD = 2; TPSA = 60.16 Ų) introduces additional polarity that alters the physicochemical profile by ΔTPSA = -22.76 Ų, making it unsuitable as a direct substitute in permeability-sensitive series [1]. Source this compound specifically when the medicinal chemistry design hypothesis depends on the HBD = 0 feature.

Anti-HSV-2 and Immunomodulatory Evaluation Using the C4-Carboxamide Pharmacophore

For researchers continuing the anti-HSV-2 and immunomodulatory SAR established with 9-fluorenone-4-carboxamides, the N,N-dimethyl analog represents a specific substitution variant within a characterized series [1]. The C4 positional isomerism is critical: the C1-carboxamide series engages apoptosis pathways via caspase activation, whereas the C4 series has demonstrated anti-HSV-2 activity and immunomodulatory properties. Substituting a C1-carboxamide fluorenone will redirect the biological readout to a different pathway space.

Synthetic Building Block for Fluorenone-Based Heterocyclic Libraries

Employ this compound as a key intermediate for generating focused fluorenone-derived heterocyclic libraries via reactions at the C9 ketone and the dimethyl amide group. The compact dimethyl substitution leaves the fluorenone core accessible for further functionalization, in contrast to the N-octadecyl analog which is optimized for surfactant applications with >96% biodegradation after 7 days [1]. This specificity in application domain should guide procurement toward the appropriate amide derivative for the intended synthetic program.

Quote Request

Request a Quote for N,N-dimethyl-9-oxofluorene-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.